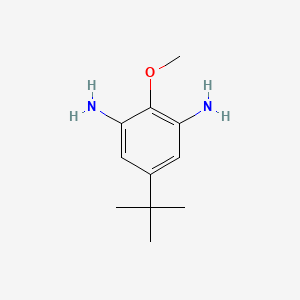
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, also known as 7-carboxy-2,2-dimethyl-2,3-dihydro-1-benzofuran (CDB), is an organic chemical compound that is widely used in the field of pharmaceuticals and biochemistry. CDB has a wide range of applications in scientific research, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological processes. Furthermore, potential future directions for CDB will be discussed.
Wissenschaftliche Forschungsanwendungen
Supramolecular Interactions and Organometallic Complexes
One significant application of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives is in the study of supramolecular interactions. These compounds can form various organometallic complexes with different metal ions due to their ability to act as dicarboxylic acid ligands. The intramolecular hydrogen bond between the carboxyl residues of these ligands and their capability to form supramolecular adducts with organic and inorganic cations highlight their importance in crystallography and supramolecular chemistry. Such studies facilitate the understanding of crystal packing and the formation of complexes that exhibit pi-pi stacking interactions and hydrogen bonding between components, offering insights into the design of new materials with specific properties (Koner & Goldberg, 2009).
Synthesis of Antigens for Carbofuran
Another application involves the synthesis of antigens for carbofuran, a pesticide. By synthesizing haptens and conjugating them to proteins like bovine serum albumin or ovalbumin, researchers can develop high-titre antibodies against carbofuran. This process is crucial for creating sensitive and specific assays for detecting pesticide residues, thereby contributing to food safety and environmental protection (Guo, 2002).
Development of Thermally Stable Polymers
The synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, have significant implications in material science. These polymers exhibit excellent thermal stability and have potential applications in various industries, including automotive, aerospace, and electronics, where materials are required to withstand high temperatures without degrading (Banihashemi & Toiserkani, 2004).
Molecular Docking and Biological Activities
Research into the molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives also showcases the application of these compounds in drug discovery. Such studies enable the understanding of the weak intermolecular interactions, nonlinear optical properties, and biological activities of these molecules, which can lead to the development of new drugs with inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Wirkmechanismus
Target of Action
It’s known that benzofuran derivatives, to which this compound belongs, have shown significant biological activities
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed bioactivities.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid might also have similar effects, but further studies are needed to confirm this.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVACPBRCFXZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383691 |
Source


|
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
CAS RN |
42327-95-7 |
Source


|
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)



![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)





